

NBI-98782 vs valbenazine active metabolite

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Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

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Core Pharmacodynamics: VMAT2 Inhibition

The primary mechanism of action for both valbenazine and its active metabolite, **NBI-98782**, is the reversible inhibition of VMAT2.[4][5] VMAT2 is a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for storage and subsequent release.[6][7] By inhibiting VMAT2, these compounds reduce the uptake of dopamine into vesicles, leading to a decrease in its synaptic release and alleviating the hyperkinetic movements characteristic of tardive dyskinesia.[6]

Comparative VMAT2 Binding Affinity

NBI-98782 exhibits a significantly higher binding affinity for VMAT2 compared to its parent compound, valbenazine. This difference in potency underscores the role of valbenazine as a prodrug, with its therapeutic effects being mediated predominantly by its active metabolite.

Table 1: VMAT2 Binding Affinity of Valbenazine and NBI-98782

Compound	Target	Assay Type	Ki (nM)	Source
Valbenazine	Human VMAT2	Radioligand Binding Assay	~150	[4][5]
NBI-98782 ([+]- α-HTBZ)	Human VMAT2	Radioligand Binding Assay	~3	[4][5]



Experimental Protocol: Radioligand Binding Assay for VMAT2

The determination of the inhibitory constant (Ki) for VMAT2 is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.[8][9]

Objective: To determine the binding affinity (Ki) of valbenazine and NBI-98782 for VMAT2.

Materials:

- Radioligand: [3H]dihydrotetrabenazine ([3H]DHTBZ), a high-affinity VMAT2 ligand.
- Tissue Source: Human platelet homogenates or rat striatal tissue, which are rich in VMAT2.
 [8]
- Test Compounds: Valbenazine and NBI-98782 at various concentrations.
- Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl), wash buffer, scintillation cocktail.
- Equipment: Homogenizer, centrifuge, 96-well filter plates, vacuum filtration manifold, scintillation counter.

Procedure:

- Membrane Preparation:
 - Homogenize the tissue source (e.g., human platelets) in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Wash the pellet with fresh buffer and re-centrifuge.
 - Resuspend the final pellet in the assay buffer and determine the protein concentration.
- Binding Assay:



- In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]DHTBZ), and varying concentrations of the test compound (valbenazine or NBI-98782).
- To determine non-specific binding, a high concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine) is added to a set of wells.
- Incubate the plate to allow the binding to reach equilibrium.
- Filtration and Washing:
 - Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Quantification:
 - Dry the filter plate and add a scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the test compound concentration to generate a competition curve.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Pharmacokinetics



The pharmacokinetic profiles of valbenazine and **NBI-98782** are distinct, reflecting the prodrugactive metabolite relationship. Valbenazine is rapidly absorbed and then converted to **NBI-98782**.

Table 2: Pharmacokinetic Properties of Valbenazine and NBI-98782

Parameter	Valbenazine	NBI-98782 ([+]-α- HTBZ)	Source
Time to Peak Plasma Concentration (Tmax)	0.5 - 1.0 hours	4 - 8 hours	[10]
Plasma Half-life (t1/2)	15 - 22 hours	15 - 22 hours	[10]
Plasma Protein Binding	>99%	~64%	
Metabolism	Hydrolysis to NBI- 98782; Oxidative metabolism by CYP3A4/5	Further metabolism in part by CYP2D6	[11]

Experimental Protocol: Pharmacokinetic Analysis

The pharmacokinetic parameters of valbenazine and its metabolites are determined through clinical studies involving the collection of plasma samples over time following drug administration.

Objective: To characterize the pharmacokinetic profile of valbenazine and **NBI-98782** in human subjects.

Procedure:

- Study Design: A single- or multiple-dose study is conducted in healthy volunteers or the target patient population.[12]
- Drug Administration: Subjects receive a single oral dose or multiple daily doses of valbenazine.



- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
- Plasma Preparation: Blood samples are centrifuged to separate the plasma.
- Bioanalysis:
 - Plasma concentrations of valbenazine and NBI-98782 are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- · Pharmacokinetic Analysis:
 - Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[10]

Clinical Efficacy Evaluation: The KINECT 3 Trial

The efficacy of valbenazine for the treatment of tardive dyskinesia was primarily established in the KINECT 3 clinical trial.[1][4][13]

Table 3: KINECT 3 Trial Methodology

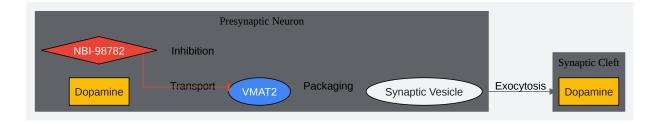


Aspect	Description	
Study Design	Randomized, double-blind, placebo-controlled, parallel-group, 6-week trial.[4][13]	
Patient Population	Adults with moderate to severe tardive dyskinesia and an underlying diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder.[4][13]	
Treatment Arms	1:1:1 randomization to once-daily placebo, valbenazine 40 mg, or valbenazine 80 mg.[4] [13]	
Primary Efficacy Endpoint	Change from baseline to week 6 in the Abnormal Involuntary Movement Scale (AIMS) dyskinesia total score (items 1-7), as assessed by blinded central video raters.[4][13]	
Key Results	The 80 mg/day valbenazine group showed a statistically significant improvement in the AIMS total score compared to the placebo group at week 6.[2][4]	

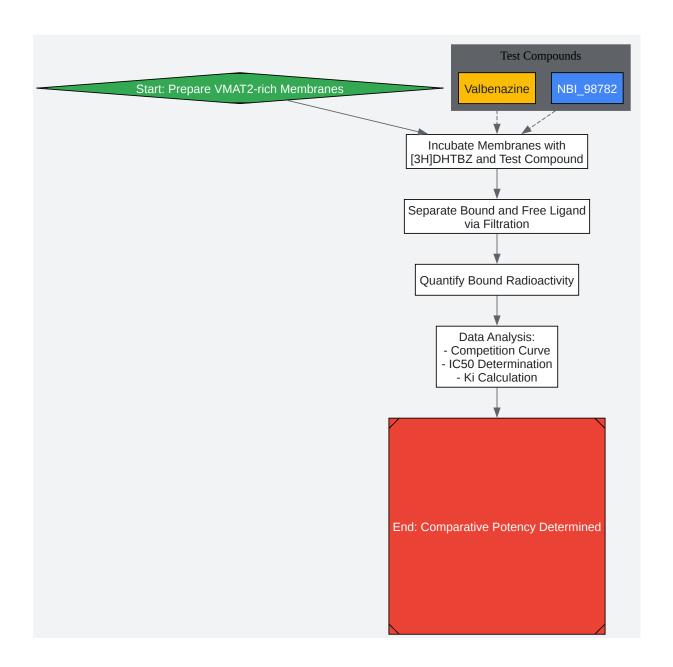
Visualizations Signaling Pathway: VMAT2 Inhibition

The following diagram illustrates the mechanism of action of **NBI-98782** at the presynaptic terminal.

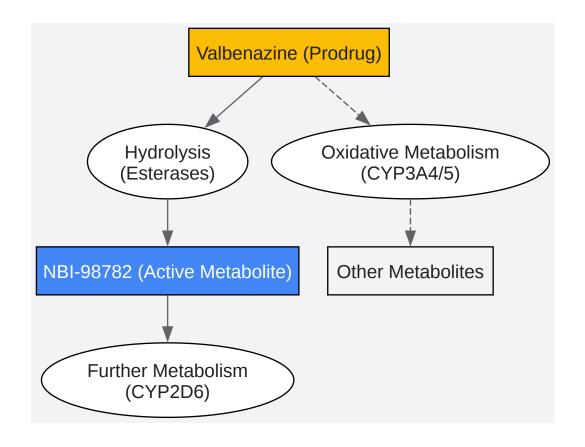












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